molecular formula C23H26N2O4S B2493156 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 899761-69-4

3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2493156
CAS No.: 899761-69-4
M. Wt: 426.53
InChI Key: WQGVUKRBQGWISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and biochemical research. The compound's molecular formula is C23H26N2O4S, with a molecular weight of 426.5 g/mol. This high-purity compound is provided for research applications. Quinoline derivatives are extensively investigated for their potential as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Inhibiting these enzymes is a crucial therapeutic strategy in researching neurodegenerative conditions, making this compound a valuable tool for such studies . Furthermore, its structural features, including the benzenesulfonyl group, may contribute to its physicochemical properties and cellular uptake . Recent research on structurally similar quinolin-4-one analogs has demonstrated substantial cytotoxic effects against various cancer cell lines, including promyelocytic leukemia (HL-60) and breast cancer (MCF-7) . These compounds are known to inhibit cell proliferation, induce DNA damage, and trigger apoptosis (programmed cell death) in cancerous cells . Researchers can utilize this compound to explore its specific mechanisms of action and its potential within these and other therapeutic areas. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-16-8-7-11-25(15-16)23-18-12-20(28-2)21(29-3)13-19(18)24-14-22(23)30(26,27)17-9-5-4-6-10-17/h4-6,9-10,12-14,16H,7-8,11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGVUKRBQGWISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula for 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S with a molecular weight of approximately 426.5 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and a 3-methylpiperidinyl moiety, which enhances its biological activity.

3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Quinoline derivatives have been shown to inhibit cancer cell proliferation. Studies indicate that compounds similar to 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can induce apoptosis in various cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Activity

The sulfonamide structure contributes to potential antibacterial properties. Research on related compounds suggests effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial characteristics.

Central Nervous System (CNS) Effects

The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems. Similar compounds have demonstrated activity against acetylcholinesterase, hinting at cognitive-enhancing effects that could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of quinoline derivatives on breast cancer cell lines. Results showed that 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline inhibited cell growth and induced apoptosis through intrinsic pathways.
  • Neuroprotective Effects : Research on related compounds indicated their ability to enhance cognitive function in animal models by modulating neurotransmitter levels in the brain. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure: The quinoline core is shared among analogs, but substituent positions and types vary significantly.
  • Position 3 : The benzenesulfonyl group distinguishes the target compound from others with methoxy, aryl, or acyl groups (e.g., compound 18 in has a 4-methoxyphenyl group at position 4) .
  • Positions 6 and 7 : Methoxy groups are conserved in many analogs (e.g., compounds in ), suggesting their role in modulating solubility and electronic properties .

Table 1: Structural Comparison of Key Quinoline Derivatives

Compound Name Position 3 Substituent Position 4 Substituent Positions 6/7 Biological Activity Reference
Target Compound Benzenesulfonyl 3-Methylpiperidine Methoxy Not reported
6,7-Dimethoxy-4-(4-methoxyphenyl)quinoline - 4-Methoxyphenyl Methoxy AChE Inhibition (IC₅₀ = 0.01 µM)
8a () - 3-(4-Methylpiperazin-1-yl)propoxy Methoxy Anticancer (EGFR/FAK inhibition)
3 () - 4-(4-Methoxyphenyl)piperazin-1-ium Methoxy Anticoronaviral activity
PA-082 () - 4-(2-Methoxyphenyl)piperidin-1-yl Methoxy PPAR ligand

Anticancer Activity:

  • Compound 8a () exhibits dual EGFR/FAK kinase inhibition, attributed to the 3-(4-methylpiperazin-1-yl)propoxy chain at position 4, which enhances solubility and target engagement .
  • Compound 6k () with a 3-(4-methylpiperazin-1-yl)propoxy group shows moderate cytotoxicity, suggesting the importance of piperazine-derived side chains .

Antiviral Activity:

  • Compound 3 () demonstrates activity against human coronavirus OC-43, likely due to its quaternized nitrogen and methoxy groups facilitating membrane penetration .

Enzyme Inhibition:

  • Compound 18 () inhibits acetylcholinesterase (AChE) with an IC₅₀ of 0.01 µM, highlighting the role of methoxy and aryl groups in target binding .

Limitations of Target Compound Data:

No direct biological data are available for 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline. However, its benzenesulfonyl group may enhance electrophilic interactions compared to methoxy or aryl substituents in analogs .

Physicochemical Properties:

  • Solubility : Methoxy groups (positions 6/7) improve aqueous solubility, while benzenesulfonyl and piperidine groups may enhance lipophilicity .
  • Stability: Quaternized nitrogen analogs (e.g., ) show stability in ethanol, whereas acylated derivatives (e.g., ) require purification by column chromatography .

Biological Activity

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline, also known by its CAS number 872200-24-3, is a quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S, with a molecular weight of 426.5 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and two methoxy groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H26N2O4SC_{23}H_{26}N_{2}O_{4}S
Molecular Weight426.5 g/mol
CAS Number872200-24-3

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can inhibit tumor growth by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Study:
A study conducted on similar quinoline derivatives demonstrated potent activity against human breast cancer cells (MCF-7). The derivatives were found to induce cell cycle arrest at the G2/M phase and promote apoptotic cell death through caspase activation .

Antimicrobial Activity

Quinoline compounds have also been explored for their antimicrobial properties. Preliminary data suggest that 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis may underlie its effectiveness .

Research Findings:
In vitro assays revealed that the compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against MRSA, indicating significant antimicrobial potential .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Quinoline derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in models of arthritis and other inflammatory conditions.

Case Study:
In a rat model of adjuvant-induced arthritis, a related quinoline compound demonstrated a reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6, highlighting the anti-inflammatory potential of this class of compounds .

The biological activities of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at key checkpoints.
  • Cytokine Modulation : Alteration of cytokine profiles to reduce inflammation.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis.

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